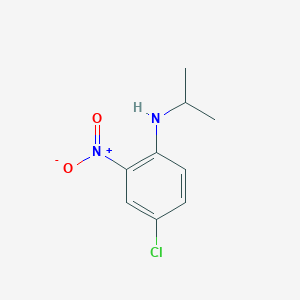
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Electrochromic Properties
A study by Almeida et al. (2017) explored the electropolymerization of a pyrrole derivative, focusing on its electrochromic properties. This research is relevant as it showcases the application of pyrrole derivatives in materials science, particularly in developing pH sensors and electrochromic devices. The derivative studied changes color in response to different pH levels, indicating its utility in sensor applications (Almeida et al., 2017).
Synthesis of Heterocyclic Systems
Pizzioli et al. (1998) and Stanovnik et al. (1990) provided insights into the synthesis of versatile reagents from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs. These compounds serve as synthons for the preparation of various heterocyclic systems, including pyrroles, pyrimidines, and pyrazoles. The research underlines the importance of such derivatives in organic synthesis, enabling the creation of polysubstituted heterocyclic systems (Pizzioli et al., 1998); (Stanovnik et al., 1990).
Electropolymerization and Copolymerization
Research by Schneider et al. (2017) on self-assembled monolayers of aromatic pyrrole derivatives for improving poly(pyrrole) layers' properties demonstrates the potential of pyrrole derivatives in enhancing the electrical and surface characteristics of copolymers. This has implications for developing more efficient and stable electronic and sensory devices (Schneider et al., 2017).
Antifungal Activity
A novel compound closely related to Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate was investigated for its antifungal properties against Aspergillus and Candida species. This indicates the potential of such compounds in developing new antimycotic drugs, underscoring their importance in pharmacology and therapeutic applications (Dabur et al., 2005).
Wirkmechanismus
Target of Action
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, also known as Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-benzenecarboxylate, is a compound used for proteomics research Compounds with similar structures have been found to exhibit action against dhfr and enoyl acp reductase enzymes .
Mode of Action
A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase (dhfr) and enoyl acp reductase active sites . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the activity of these enzymes.
Biochemical Pathways
Given its potential interaction with dhfr and enoyl acp reductase enzymes , it can be inferred that this compound may affect the metabolic pathways associated with these enzymes, leading to downstream effects.
Result of Action
Similar compounds have been found to increase monoclonal antibody production, suppress cell growth, increase cell-specific glucose uptake rate, and increase the amount of intracellular adenosine triphosphate during monoclonal antibody production . It is possible that this compound may have similar effects.
Eigenschaften
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-9-11(2)15(10)13-7-5-4-6-12(13)14(16)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUUKZWECVYABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376922 | |
| Record name | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83935-44-8 | |
| Record name | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)

![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)

